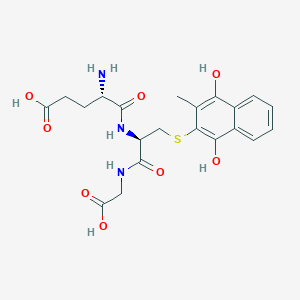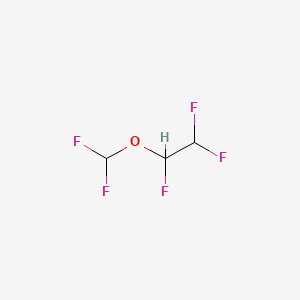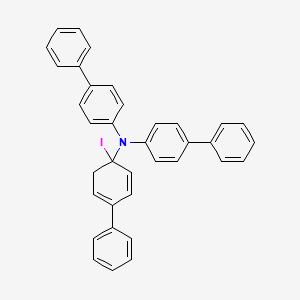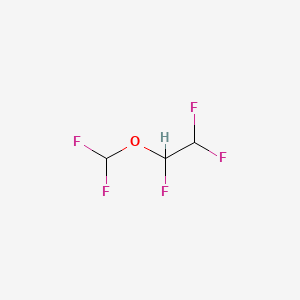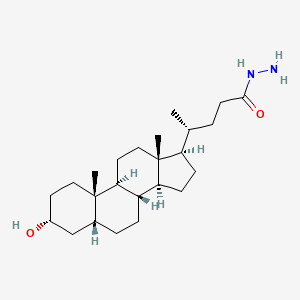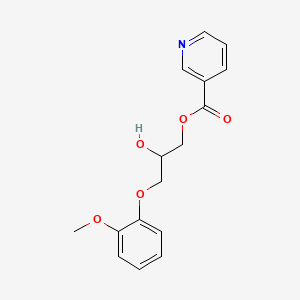
Tetraaluminum;trihydroxide;phosphate;trisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraaluminum;trihydroxide;phosphate;trisulfate is a complex inorganic compound with the molecular formula Al₄(OH)₃(PO₄)(SO₄)₃
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraaluminum;trihydroxide;phosphate;trisulfate typically involves the reaction of aluminum sulfate, aluminum hydroxide, and phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction can be represented as follows:
[ \text{4Al(OH)_3 + H_3PO_4 + 3H_2SO_4} \rightarrow \text{Al₄(OH)₃(PO₄)(SO₄)₃ + 6H_2O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to ensure complete reaction and formation of the compound. The product is then filtered, washed, and dried to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Tetraaluminum;trihydroxide;phosphate;trisulfate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other chemical species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum phosphate and sulfate derivatives, while reduction may produce aluminum hydroxide and other reduced species.
Scientific Research Applications
Tetraaluminum;trihydroxide;phosphate;trisulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Investigated for its potential use in biological assays and as a component in bio-compatible materials.
Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of flame retardants, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which tetraaluminum;trihydroxide;phosphate;trisulfate exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound may interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Aluminum Hydroxide: Al(OH)₃
Aluminum Phosphate: AlPO₄
Aluminum Sulfate: Al₂(SO₄)₃
Uniqueness
Tetraaluminum;trihydroxide;phosphate;trisulfate is unique due to its complex structure, which combines multiple functional groups (hydroxide, phosphate, and sulfate) in a single compound
Properties
Molecular Formula |
Al4H3O19PS3 |
|---|---|
Molecular Weight |
542.1 g/mol |
IUPAC Name |
tetraaluminum;trihydroxide;phosphate;trisulfate |
InChI |
InChI=1S/4Al.H3O4P.3H2O4S.3H2O/c;;;;4*1-5(2,3)4;;;/h;;;;(H3,1,2,3,4);3*(H2,1,2,3,4);3*1H2/q4*+3;;;;;;;/p-12 |
InChI Key |
JPXVQLWVYUAARE-UHFFFAOYSA-B |
Canonical SMILES |
[OH-].[OH-].[OH-].[O-]P(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


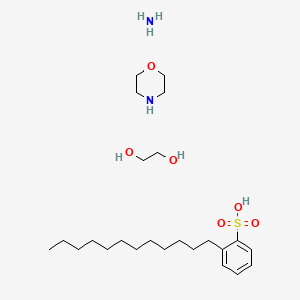
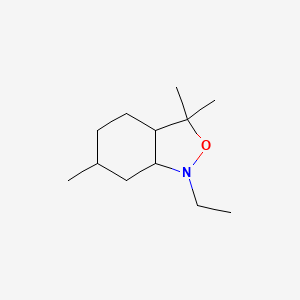
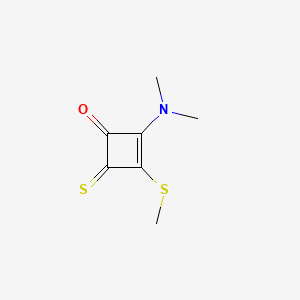
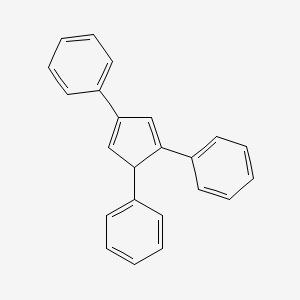
![1-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12811678.png)
